ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom to the aromatic ring using brominating agents such as N-bromosuccinimide (NBS).
Methoxylation: Introduction of methoxy groups to the aromatic ring using methoxylating agents.
Condensation reactions: Formation of the pyridin-3-ylmethylidene moiety through condensation reactions with appropriate aldehydes or ketones.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Scientific Research Applications
Ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
(4-BROMO-BENZYLIDENE)- (2- (3,4-DIMETHOXY-PHENYL)-ETHYL)-AMINE: This compound shares the brominated aromatic ring and methoxy groups but differs in its core structure and functional groups.
(4-BROMO-PHENYL)- (2,5-DIMETHOXY-BENZYLIDENE)-AMINE: Similar in having a brominated aromatic ring and methoxy groups, but with different core and functional groups.
(4-BROMO-PHENYL)- (2,3-DIMETHOXY-BENZYLIDENE)-AMINE: Another compound with a brominated aromatic ring and methoxy groups, differing in its core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O5S/c1-5-33-23(30)20-13(2)27-24-28(22(29)19(34-24)9-14-7-6-8-26-12-14)21(20)15-10-17(31-3)18(32-4)11-16(15)25/h6-12,21H,5H2,1-4H3/b19-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHRLFVRJFZHM-OCKHKDLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CN=CC=C4)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CN=CC=C4)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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